N'-cinnamoyl-3-nitrobenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15(10-9-12-5-2-1-3-6-12)17-18-16(21)13-7-4-8-14(11-13)19(22)23/h1-11H,(H,17,20)(H,18,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFULVTWANEYQR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Cinnamoyl 3 Nitrobenzohydrazide
Convergent and Linear Synthesis Strategies for N'-cinnamoyl-3-nitrobenzohydrazide
A linear synthesis would involve the sequential construction of the molecule, starting from a simple precursor and building upon it in a step-by-step manner. For instance, one could start with 3-nitrobenzoic acid, convert it to the corresponding hydrazide, and then acylate it with cinnamoyl chloride.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential, step-by-step construction of the target molecule from a single starting material. | Simpler to plan and execute for less complex molecules. | Overall yield can be low due to the multiplicative nature of step-wise yields. |
| Convergent Synthesis | Independent synthesis of key fragments followed by their final assembly. | Often results in higher overall yields and allows for parallel work, saving time. | May require more complex planning and the synthesis of multiple advanced intermediates. |
Reaction Pathway Design and Optimization
A plausible and efficient pathway for the synthesis of this compound is a one-pot reaction that proceeds through an activated intermediate. One such method involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. In this approach, cinnamic acid is first reacted with CDI to form an activated acyl-imidazole intermediate. This intermediate is then reacted in situ with 3-nitrobenzohydrazide to yield the final product. This method is advantageous as it avoids the isolation of the often-reactive cinnamoyl chloride.
Another optimized pathway involves the use of N-acylbenzotriazoles as intermediates. In a one-pot procedure, cinnamic acid can be converted to its corresponding N-acylbenzotriazole, which then undergoes hydrazinolysis with 3-nitrobenzohydrazide to afford the desired product in good to excellent yields under mild conditions researchgate.net. This method is particularly useful as it avoids the formation of pyrazolidones, which can be side products when reacting cinnamic esters with hydrazines due to Michael addition researchgate.net.
Optimization of the reaction conditions, such as solvent, temperature, and reaction time, is crucial for maximizing the yield and purity of this compound. For instance, in the CDI-mediated coupling, the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature.
Precursor Synthesis and Intermediate Isolation
The key precursors for the synthesis of this compound are derivatives of cinnamic acid and 3-nitrobenzoic acid.
Cinnamoyl Chloride: This important intermediate can be synthesized by reacting trans-cinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out in an inert solvent, and the excess chlorinating agent is removed by distillation to yield the crude acid chloride, which can be used in the next step without further purification.
3-Nitrobenzohydrazide: This precursor can be prepared from 3-nitrobenzoic acid. A common method involves the esterification of the carboxylic acid, for example, by reacting it with methanol in the presence of a catalytic amount of sulfuric acid to form methyl 3-nitrobenzoate. The resulting ester is then refluxed with hydrazine hydrate to yield 3-nitrobenzohydrazide. Alternatively, 3-nitrobenzohydrazide is commercially available from several chemical suppliers.
The isolation and purification of these intermediates are critical for the successful synthesis of the final product. Cinnamoyl chloride is moisture-sensitive and should be handled under anhydrous conditions. 3-Nitrobenzohydrazide can be purified by recrystallization from a suitable solvent like ethanol.
| Precursor | Synthesis Method | Typical Reagents | Key Considerations |
| Cinnamoyl Chloride | Chlorination of cinnamic acid | Thionyl chloride (SOCl₂), Oxalyl chloride | Reaction should be performed under anhydrous conditions. |
| 3-Nitrobenzohydrazide | Esterification of 3-nitrobenzoic acid followed by hydrazinolysis | Methanol, Sulfuric acid, Hydrazine hydrate | The intermediate ester should be purified before hydrazinolysis. |
Catalytic Approaches in Hydrazide Bond Formation
The formation of the hydrazide bond between the cinnamoyl moiety and 3-nitrobenzohydrazide can be facilitated by various catalytic methods. While the reaction between an acid chloride and a hydrazide often proceeds without a catalyst, the direct coupling of a carboxylic acid and a hydrazide requires the use of coupling agents or catalysts.
Commonly used coupling agents that act as catalysts include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic nitrogen of the hydrazide.
Furthermore, copper-catalyzed one-pot syntheses have been developed for the preparation of related heterocyclic compounds like 1,3,4-oxadiazoles from carboxylic acids and hydrazides acs.org. While not a direct synthesis of the target molecule, this methodology highlights the potential for transition metal catalysis in activating the precursors and facilitating the formation of the N-acyl hydrazide linkage, potentially through in-situ generation of a reactive acyl species acs.org. It is noteworthy that nitro-substituted hydrazides have been shown to be compatible with such copper-catalyzed conditions acs.org.
Derivatization and Structural Modification Strategies of the Core Scaffold
The this compound scaffold presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the cinnamoyl moiety or the nitrobenzohydrazide ring to modulate the electronic and steric properties of the molecule.
Modifications at the Cinnamoyl Moiety
The cinnamoyl moiety offers two primary sites for modification: the α,β-unsaturated double bond and the phenyl ring.
Reactions at the Double Bond: The conjugated double bond in the cinnamoyl group is susceptible to nucleophilic attack, particularly through Michael addition reactions. Various nucleophiles, including amines, thiols, and other hydrazides, can be added across the double bond. For instance, the reaction with hydrazides can lead to the formation of pyrazolidinone derivatives researchgate.net. This reactivity allows for the introduction of a wide range of functional groups at the β-position of the carbonyl group.
Modifications of the Phenyl Ring: The phenyl ring of the cinnamoyl group can be modified through electrophilic aromatic substitution reactions. Depending on the directing effects of the vinylcarbonyl group, which is deactivating and meta-directing, various substituents such as nitro, halogen, or alkyl groups can be introduced onto the ring. However, Friedel-Crafts reactions may be challenging due to the deactivating nature of the substituent. Alternatively, starting with substituted cinnamic acids allows for the direct incorporation of desired functional groups on this phenyl ring.
| Modification Site | Reaction Type | Potential Reagents | Expected Product |
| α,β-Unsaturated Double Bond | Michael Addition | Amines, Thiols, Hydrazides | β-amino, β-thio, or β-hydrazido derivatives |
| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro or bromo substituted cinnamoyl derivatives |
Substituent Effects on the Nitrobenzohydrazide Ring
The electronic properties of the nitrobenzohydrazide ring are significantly influenced by the strongly electron-withdrawing nitro group. This group deactivates the aromatic ring towards electrophilic substitution, making such reactions challenging. However, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group libretexts.orgnih.gov. Since the nitro group in 3-nitrobenzohydrazide is in the meta position relative to the hydrazide group, its activating effect for nucleophilic substitution on the ring is less pronounced compared to ortho- or para-nitro substituted analogues.
The reactivity of the hydrazide moiety itself is also influenced by substituents on the aromatic ring. The electron-withdrawing nitro group decreases the nucleophilicity of the hydrazide nitrogen atoms, which can affect the rate of the acylation reaction. The Hammett equation can be used to quantitatively describe the effect of substituents on the reaction rates and equilibrium constants of benzohydrazide (B10538) derivatives wikipedia.orgpharmacy180.comnajah.edu. The reaction constant, ρ (rho), provides a measure of the sensitivity of the reaction to the electronic effects of the substituents wikipedia.orglibretexts.org. For reactions where a positive charge develops in the transition state, electron-donating groups will increase the reaction rate, while electron-withdrawing groups will decrease it. Conversely, for reactions where a negative charge develops, electron-withdrawing groups will accelerate the reaction.
Further derivatization could involve the introduction of additional substituents on the nitrobenzohydrazide ring by starting from appropriately substituted 3-nitrobenzoic acids. For example, the presence of electron-donating groups on the ring would be expected to increase the nucleophilicity of the hydrazide and could also influence the regioselectivity of further reactions.
Exploration of N'-Substituted Analogues
In a typical synthetic protocol, this compound would be reacted with a slight excess of a selected aldehyde or ketone in a suitable solvent, such as ethanol or methanol. The reaction is often catalyzed by a few drops of an acid, like glacial acetic acid, and may require heating under reflux to ensure completion nih.gov. The general reaction scheme is depicted below:
Scheme 1: General Synthesis of N'-Substituted this compound Analogues

This versatile method allows for the introduction of a wide array of substituents at the N'-position, depending on the choice of the carbonyl compound. For example, using aromatic aldehydes can introduce various substituted phenyl rings, while aliphatic aldehydes or ketones can be used to append linear or branched alkyl chains. The resulting hydrazone products are often crystalline solids and can be purified by recrystallization.
The successful synthesis and characterization of these analogues are confirmed using standard spectroscopic techniques. Infrared (IR) spectroscopy would show the appearance of a C=N stretching band, characteristic of the newly formed imine bond, and the disappearance of the N-H stretching bands of the starting hydrazide. 1H Nuclear Magnetic Resonance (NMR) spectroscopy would provide evidence of the new substituent, with characteristic signals for the protons of the aldehyde or ketone moiety.
A representative, though not exhaustive, list of potential aldehydes and ketones that could be used to generate a diverse library of N'-substituted analogues is presented in the interactive table below.
| Carbonyl Compound | Resulting N'-Substituent | Potential Structural Feature |
|---|---|---|
| Benzaldehyde | Benzylidene | Aromatic ring |
| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | Electron-withdrawing group |
| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene | Electron-donating group |
| Acetone | Isopropylidene | Branched alkyl group |
| Cyclohexanone | Cyclohexylidene | Alicyclic ring |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing more environmentally benign and sustainable chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances researchgate.net.
Solvent Selection and Minimization
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass of material in a chemical process and contribute significantly to waste and environmental impact. For the synthesis of hydrazides, traditional methods often employ volatile organic solvents. However, greener alternatives are actively being explored.
For the reaction between an ester and hydrazine hydrate to form a hydrazide, ethanol is often a preferred solvent over methanol due to its lower toxicity nih.gov. In some instances, the reaction can be carried out under solvent-free conditions, particularly with the use of microwave irradiation, which aligns with the principles of waste prevention and energy efficiency egranth.ac.inresearchgate.net. When a solvent is necessary, the selection should be guided by safety, environmental impact, and recyclability. Water, if the reactants are sufficiently soluble, is an ideal green solvent. For reactions involving less polar substrates, bio-derived solvents like 2-methyltetrahydrofuran are being investigated as sustainable alternatives ekb.eg.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product wikipedia.org. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
The synthesis of this compound can be designed to maximize atom economy. For instance, the direct condensation of 3-nitrobenzoic acid with cinnamoyl hydrazide would, in theory, have a high atom economy, with water being the only byproduct. However, this reaction often requires harsh conditions or the use of coupling agents, which themselves have low atom economy.
A more common route involves the reaction of a methyl or ethyl ester of 3-nitrobenzoic acid with hydrazine, followed by reaction with cinnamoyl chloride. While the yield may be high, the atom economy of the entire sequence is reduced by the formation of byproducts such as methanol/ethanol and hydrochloric acid.
The following table provides a theoretical comparison of the atom economy for two different synthetic routes to a generic benzohydrazide.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| From Ester | Methyl Benzoate + Hydrazine | Benzohydrazide | Methanol | 89.5% |
| From Acid (Direct) | Benzoic Acid + Hydrazine | Benzohydrazide | Water | 92.8% |
Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.
Sustainable Synthetic Route Development
Developing a sustainable synthetic route for this compound involves considering the entire lifecycle of the process, from the sourcing of raw materials to the final product.
For the nitroaromatic component, traditional nitration methods often use a mixture of nitric and sulfuric acids, which are corrosive and generate significant acidic waste nih.gov. Greener nitration methods are being developed, including the use of solid acid catalysts or milder nitrating agents to reduce the environmental impact researchgate.netresearchgate.net.
The use of catalysis is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and can lead to higher yields with less waste compared to stoichiometric reactions. For instance, the use of a recyclable catalyst for the amidation step could significantly improve the sustainability of the synthesis.
Furthermore, microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. It often leads to dramatically reduced reaction times, increased yields, and can enable reactions to proceed without a solvent, thereby reducing energy consumption and waste egranth.ac.inresearchgate.net. A microwave-assisted, solvent-free synthesis of hydrazides directly from carboxylic acids and hydrazine hydrate has been reported as a green and efficient method egranth.ac.inresearchgate.net. Adopting such a method for the synthesis of this compound would be a significant step towards a more sustainable process.
Advanced Spectroscopic and Crystallographic Elucidation of N Cinnamoyl 3 Nitrobenzohydrazide and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework, including connectivity and stereochemistry, can be constructed.
The ¹H NMR spectrum of N'-cinnamoyl-3-nitrobenzohydrazide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups like the nitro (NO₂) and carbonyl (C=O) groups causing a downfield shift to higher ppm values.
The spectrum can be divided into three main regions: the aromatic region, the olefinic region, and the amide proton region.
Aromatic Protons: The 3-nitrophenyl ring will show a complex splitting pattern. The proton at the C2' position (H-2'), being ortho to both the nitro and the carbonylhydrazide groups, is expected to be the most deshielded, appearing at a high chemical shift. The protons H-4', H-5', and H-6' will also appear in the aromatic region, typically between 7.5 and 8.7 ppm, with their multiplicities determined by their coupling to adjacent protons.
Cinnamoyl Protons: The protons of the phenyl group on the cinnamoyl moiety will typically appear as a multiplet in the range of 7.3-7.6 ppm. The two olefinic protons (H-α and H-β) of the cinnamoyl group are particularly diagnostic. They appear as doublets due to their coupling to each other. The trans-configuration, common for cinnamoyl derivatives, results in a large coupling constant (J) of approximately 15-16 Hz. H-β, being closer to the phenyl ring, typically resonates slightly downfield from H-α.
Amide Protons (N-H): The two N-H protons of the hydrazide linkage are expected to appear as broad singlets at a significant downfield shift, often above 10 ppm, due to their acidic nature and the electron-withdrawing effects of the adjacent carbonyl groups. Their exact position can be sensitive to the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| N-H (amide) | > 10.0 | br s | Two separate signals may be observed. |
| H-2' (nitrobenzoyl) | ~ 8.7 | t | Ortho to two electron-withdrawing groups. |
| H-4', H-6' (nitrobenzoyl) | ~ 8.3 - 8.4 | d or dd | Deshielded by the nitro group. |
| H-5' (nitrobenzoyl) | ~ 7.8 | t | Coupled to H-4' and H-6'. |
| H-β (cinnamoyl) | ~ 7.6 | d, J ≈ 15-16 Hz | Trans-olefinic coupling. |
| Cinnamoyl Phenyl (H-2 to H-6) | ~ 7.3 - 7.5 | m | Multiplet for the five phenyl protons. |
| H-α (cinnamoyl) | ~ 6.8 | d, J ≈ 15-16 Hz | Trans-olefinic coupling. |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), often resulting in a spectrum where each unique carbon atom gives a distinct signal.
Carbonyl Carbons: The two carbonyl carbons (C=O) of the hydrazide moiety are the most deshielded carbons and will appear far downfield, typically in the range of 160-170 ppm.
Aromatic and Olefinic Carbons: The carbons of the two phenyl rings and the two olefinic carbons will resonate in the 115-150 ppm range. The carbon atom attached to the nitro group (C-3') will be significantly deshielded. The olefinic carbons (C-α and C-β) can be distinguished from the aromatic carbons, with C-β generally appearing further downfield than C-α.
Quaternary Carbons: Carbons that are not attached to any protons (C-1, C-1', C-3') can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their typically lower intensity in a standard broadband-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (nitrobenzoyl) | ~ 165 |
| C=O (cinnamoyl) | ~ 163 |
| C-3' (nitro-substituted) | ~ 148 |
| C-β (olefinic) | ~ 142 |
| C-1 (cinnamoyl phenyl) | ~ 135 |
| C-1' (nitrobenzoyl) | ~ 134 |
| Aromatic CHs | 120 - 132 |
| C-α (olefinic) | ~ 118 |
While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments are essential for unambiguously establishing the molecular structure by revealing through-bond correlations. rsc.orgyoutube.comsdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would be crucial for:
Tracing the connectivity within the 3-nitrophenyl ring, showing cross-peaks between H-4', H-5', and H-6'.
Confirming the coupling between the olefinic protons H-α and H-β, which would show a strong cross-peak.
Establishing the proton network within the cinnamoyl's phenyl ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). sdsu.educolumbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the signal for the olefinic proton H-α would show a cross-peak to the signal for the C-α carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds (²J and ³J coupling), which is key for connecting different fragments of the molecule. sdsu.educolumbia.edu Key HMBC correlations for this compound would include:
A correlation from the amide protons (N-H) to the adjacent carbonyl carbons, confirming the hydrazide linkage.
Correlations from the olefinic H-α to the cinnamoyl carbonyl carbon and the C-1 of the phenyl ring, establishing the cinnamoyl fragment.
Correlations from the H-2' and H-4' protons to the nitrobenzoyl carbonyl carbon, confirming the structure of the other half of the molecule.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FT-IR and Raman, probes the molecular vibrations of a sample. It is an excellent method for identifying the functional groups present in a molecule, thereby complementing the structural data obtained from NMR.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. instanano.comresearchgate.net The spectrum provides a unique "fingerprint" of a molecule and clearly indicates the presence of specific functional groups.
For this compound, the key expected absorption bands are:
N-H Stretching: The amide N-H groups will show stretching vibrations in the region of 3200-3300 cm⁻¹. This band is often broad due to hydrogen bonding.
C-H Stretching: Aromatic and olefinic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (if present) would be just below 3000 cm⁻¹.
C=O Stretching (Amide I): The carbonyl groups of the hydrazide will produce a very strong and sharp absorption band (the Amide I band) in the region of 1640-1680 cm⁻¹. The presence of two different carbonyl environments may lead to a broadened or split peak.
N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found around 1520-1550 cm⁻¹.
NO₂ Stretching: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.
C=C Stretching: The stretching of the alkene C=C bond and the aromatic ring C=C bonds will appear in the 1450-1650 cm⁻¹ region.
C-H Out-of-Plane Bending: The trans-alkene is characterized by a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3200 - 3300 | Medium, Broad |
| C=O Stretch (Amide I) | Carbonyl (Hydrazide) | 1640 - 1680 | Strong |
| NO₂ Asymmetric Stretch | Nitro | 1520 - 1560 | Strong |
| N-H Bend (Amide II) | Amide | 1520 - 1550 | Medium-Strong |
| NO₂ Symmetric Stretch | Nitro | 1340 - 1370 | Strong |
| C-H Out-of-Plane Bend | Trans-Alkene | 960 - 980 | Strong |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. nih.gov
For this compound, Raman spectroscopy would be highly useful for characterizing:
C=C Bonds: The olefinic and aromatic C=C bonds, being highly polarizable, would produce strong signals in the Raman spectrum, confirming the presence of the cinnamoyl and phenyl moieties.
Nitro Group: The symmetric stretching vibration of the nitro group also gives a characteristically strong Raman band, corroborating the FT-IR data.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. While the carbonyl stretch is typically stronger in the IR spectrum, the C=C and NO₂ symmetric stretches are often more prominent in the Raman spectrum, making the two techniques highly synergistic for structural confirmation. nih.gov
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would provide definitive evidence of its identity and shed light on its chemical stability.
High-resolution mass spectrometry is critical for the unambiguous confirmation of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₆H₁₃N₃O₄), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, should be within a very narrow tolerance (typically < 5 ppm), providing strong evidence for the correct molecular formula.
Table 1: Theoretical Isotopic Mass Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| C₁₆H₁₃N₃O₄ | [M] | 297.0899 |
| C₁₆H₁₄N₃O₄ | [M+H]⁺ | 298.0977 |
| C₁₆H₁₂N₃O₄ | [M-H]⁻ | 296.0833 |
This table presents the theoretical exact masses for the neutral molecule and its protonated and deprotonated forms, which are commonly observed in HRMS analysis.
The experimental determination of the m/z value corresponding to one of these species would serve as a primary confirmation of the synthesis of this compound.
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing its constituent functional groups and their connectivity.
Key Predicted Fragmentation Pathways:
Cleavage of the N-N bond: This would be a primary fragmentation pathway, leading to the formation of the 3-nitrobenzoyl cation (m/z 150) and the cinnamoyl radical. The 3-nitrobenzoyl cation is a stable fragment due to the aromatic ring.
Cleavage of the amide C-N bond: This would result in the formation of the cinnamoyl cation (m/z 131) and the 3-nitrobenzohydrazide radical. The cinnamoyl cation is stabilized by conjugation.
Loss of the nitro group: Fragmentation of the 3-nitrobenzoyl moiety could involve the loss of NO₂ (46 Da), leading to a fragment ion at m/z 104.
Fragmentation of the cinnamoyl group: The cinnamoyl fragment could further lose CO (28 Da) to yield a styryl cation (m/z 103).
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment | Predicted m/z |
| 298 ([M+H]⁺) | 3-Nitrobenzoyl cation | C₇H₄NO₃⁺ | 150 |
| 298 ([M+H]⁺) | Cinnamoyl cation | C₉H₇O⁺ | 131 |
| 150 | Benzoyl cation (from loss of NO₂) | C₇H₄O⁺ | 104 |
| 131 | Styryl cation (from loss of CO) | C₈H₇⁺ | 103 |
This table outlines the expected major fragment ions that would be observed in an MS/MS experiment, providing a fingerprint for the identification of this compound.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and behavior in the solid state. As no crystal structure for this compound is publicly available, the following sections will draw upon the detailed crystallographic analysis of a closely related analogue, (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide, to illustrate the expected structural features. nih.gov
The first and often most challenging step in single-crystal X-ray diffraction is the growth of high-quality single crystals. For organic molecules like hydrazones, slow evaporation of a suitable solvent or solvent mixture is a common and effective technique. asianpubs.org In the case of the analogue (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide, single crystals were successfully obtained from a solution of the compound. nih.gov A similar approach would likely be employed for this compound, with various solvents and solvent combinations being screened to find the optimal conditions for crystal growth.
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction data is collected and then processed to determine the unit cell parameters, space group, and the positions of all atoms in the crystal lattice. For the analogue (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide, the crystal data revealed a monoclinic crystal system with the space group P2₁/c. nih.gov
Table 3: Crystallographic Data for the Analogue (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide nih.gov
| Parameter | Value |
| Empirical Formula | C₁₄H₁₀N₄O₅ |
| Formula Weight | 314.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.990(2) |
| b (Å) | 13.558(3) |
| c (Å) | 8.5800(17) |
| β (°) | 96.752(3) |
| Volume (ų) | 1385.1(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.507 |
| Absorption Coefficient (mm⁻¹) | 0.120 |
| F(000) | 648 |
This table provides the key crystallographic parameters for the analogue, which would be expected to be similar for this compound, with adjustments for the different molecular formula and packing.
The refinement of the crystal structure involves minimizing the difference between the observed and calculated diffraction intensities, resulting in a final structural model with high precision.
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. In the crystal structure of the analogue (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide, hydrogen bonding plays a significant role in the packing arrangement. Specifically, N-H···O hydrogen bonds link the molecules into chains. nih.gov
Given the presence of N-H and C=O groups in this compound, similar hydrogen bonding patterns are expected to be a dominant feature in its crystal packing. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as acceptors.
Computational Chemistry and Molecular Modeling Studies of N Cinnamoyl 3 Nitrobenzohydrazide
Molecular Docking Simulations for Target Interaction Prediction
Conformational Analysis of Bound Ligands
Conformational analysis of a ligand when it is bound to a biological target, such as a protein receptor, is crucial for understanding the molecular basis of its activity. This analysis investigates the three-dimensional arrangement of the ligand's atoms within the binding site. The bound conformation can differ significantly from the ligand's preferred low-energy state in a solution or gas phase. nih.gov The protein environment can force the ligand into a higher-energy, or "strained," conformation to achieve optimal interactions with the receptor. nih.gov
For N'-cinnamoyl-3-nitrobenzohydrazide, this analysis would involve examining the torsional angles of its flexible bonds—specifically the amide linkage and the bonds connecting the phenyl rings to the hydrazide core. The binding process can stabilize conformations that might be energetically unfavorable in an unbound state. nih.gov Techniques like X-ray crystallography of the protein-ligand complex provide a static snapshot of this bound conformation. Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), can then be used to refine these structures and calculate the energetic cost for the ligand to adopt this specific pose. nih.gov
Studies on other ligands, such as benzamidinium-based inhibitors, have shown that binding can induce significant conformational strain, with torsion angles deviating substantially from their gas-phase energy minima. nih.gov This highlights the importance of considering protein flexibility and the specific microenvironment of the binding pocket when evaluating potential drug candidates. nih.gov The analysis reveals which parts of the molecule are critical for anchoring it within the binding site and which parts contribute to its specificity and affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable in drug design for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. cresset-group.com
Selection of Molecular Descriptors and Statistical Validation Metrics
In a typical QSAR study, the first step involves the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are broadly categorized as 1D, 2D, and 3D descriptors. They can include constitutional indices, topological indices, geometrical descriptors, and quantum-chemical descriptors. For a compound like this compound, relevant descriptors would likely include those related to its size, shape, lipophilicity (e.g., LogP), and electronic properties such as dipole moment and orbital energies (HOMO and LUMO).
Once a pool of descriptors is generated, a crucial step is the selection of a subset that has the most significant correlation with the biological activity being studied. This is often achieved through various statistical methods to avoid multicollinearity and build a robust model.
The predictive power and reliability of any developed QSAR model must be rigorously assessed using a variety of statistical validation metrics. These metrics provide a quantitative measure of the model's goodness-of-fit, robustness, and predictive capability.
Internal Validation techniques, such as leave-one-out cross-validation (q²), are used to assess the internal consistency and stability of the model. nih.govnih.gov A high q² value (typically > 0.5) indicates a model with good predictive ability within the training set. researchgate.net The coefficient of determination (R²) measures the proportion of the variance in the dependent variable that is predictable from the independent variables and indicates the model's fit to the data. nih.gov
External Validation is considered the most stringent test of a QSAR model's predictive power. researchgate.net It involves using the model to predict the activity of a set of compounds (test set) that were not used in the model's development. The predictive ability is then quantified using metrics like the predictive R² (R²pred).
A summary of commonly used statistical validation metrics in QSAR studies is presented in the table below.
| Metric | Description | Acceptable Value |
| R² | Coefficient of determination | > 0.6 |
| q² (or R²cv) | Leave-one-out cross-validation coefficient | > 0.5 |
| R²pred | Predictive R² for the external test set | > 0.5 |
| F-test | A statistical test of the overall significance of the regression model | High value |
| RMSE | Root Mean Square Error | Low value |
| This table presents generally accepted threshold values for key statistical metrics in QSAR model validation. The specific values can vary depending on the biological endpoint and the dataset. |
Predictive Modeling for Hypothetical Analogues
A validated QSAR model can be a powerful tool for the virtual screening and design of new, hypothetical analogues with potentially improved activity. nih.gov By understanding which molecular descriptors positively or negatively influence the desired property, researchers can propose structural modifications to the parent molecule, in this case, this compound.
For instance, if a QSAR model indicated that increased hydrophobicity is correlated with higher activity, analogues with more lipophilic substituents could be designed. Conversely, if steric hindrance in a particular region of the molecule is found to be detrimental, smaller functional groups could be proposed.
The process would involve:
Generating Virtual Libraries: Creating a set of hypothetical analogues by systematically modifying the structure of this compound.
Calculating Descriptors: Calculating the same set of molecular descriptors for these new analogues as were used in the validated QSAR model.
Predicting Activity: Using the established QSAR equation to predict the biological activity of the hypothetical compounds.
This predictive modeling approach allows for the prioritization of synthetic efforts on compounds that are most likely to exhibit the desired activity, thereby saving time and resources. However, it is crucial to ensure that the designed analogues fall within the applicability domain of the developed QSAR model to ensure the reliability of the predictions. nih.gov
Investigation of Biological Activities and Mechanistic Insights Through in Vitro Studies of N Cinnamoyl 3 Nitrobenzohydrazide
Antimicrobial Activity Profiling in Laboratory Strains
The antimicrobial potential of N'-cinnamoyl-3-nitrobenzohydrazide is inferred from studies on its constituent chemical moieties—the cinnamoyl group and the nitrobenzoyl group. These components have been independently investigated and shown to possess significant activity against a range of bacterial and fungal pathogens.
Antibacterial Modalities against Specific Bacterial Strains (e.g., S. aureus, E. coli, Mycobacterium tuberculosis)
Research into compounds structurally related to this compound demonstrates a broad spectrum of antibacterial action. The cinnamoyl portion contributes to activity against both Gram-positive and Gram-negative bacteria, while the nitrobenzoate structure is particularly noted for its potent effects against Mycobacterium tuberculosis.
Specifically, 4-nitrocinnamaldehyde, a close analogue, has shown notable antibacterial and antibiofilm activity against uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 100 µg/mL for both strains. nih.gov Cinnamaldehyde (B126680) itself has been found to inhibit virulence factors in S. aureus. nih.gov Furthermore, various cinnamoyl amides have demonstrated inhibitory action against the growth of E. coli and Bacillus subtilis. researchgate.net
The "nitro" component of the molecule is crucial for its antitubercular potential. Studies on nitrobenzoates have revealed that compounds with an aromatic nitro substitution possess significant activity against M. tuberculosis. nih.gov The 3,5-dinitro esters series, in particular, was found to be the most active, indicating that the nitro-group is a key pharmacophore for antimycobacterial effects. nih.govmdpi.com This enhanced activity of nitro-derivatives was not found to be directly related to their pKa values or rates of hydrolysis. nih.gov
Below is a table summarizing the antibacterial activity of related compounds.
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity (MIC/Effect) |
| 4-Nitrocinnamaldehyde | E. coli, S. aureus | MIC of 100 µg/mL; antibiofilm activity. nih.gov |
| Cinnamoyl Amides | E. coli, B. subtilis | Active in inhibiting bacterial growth. researchgate.net |
| Nitrobenzoates | M. tuberculosis | High antitubercular activity, especially 3,5-dinitro esters. nih.govmdpi.com |
| Cinnamaldehyde | S. aureus | Inhibition of virulence factors. nih.gov |
Antifungal Research against Pathogenic Fungi
The antifungal properties of this compound are suggested by extensive research on cinnamaldehyde and its derivatives. These compounds are known to be effective against a variety of yeasts and filamentous molds. nih.gov
Synthetic cinnamides and cinnamates have been evaluated for their activity against pathogenic fungi, with several derivatives showing potent effects. mdpi.com For example, butyl cinnamate (B1238496) was identified as a highly effective compound against strains of Candida albicans, Candida tropicalis, Aspergillus flavus, and Penicillium citrinum. mdpi.com Similarly, studies on cinnamoyl amides of amino acid derivatives showed that all tested compounds were more effective at controlling the growth of the yeast Saccharomyces cerevisiae than cinnamic acid itself. researchgate.net Research has also explored nitro-containing heterocyclic compounds, such as nitroheteroaryl-1,3,4-thiadiazoles, for their antifungal action against pathogens like Aspergillus fumigatus. researchgate.net
Mechanistic Studies of Antimicrobial Action (e.g., Cell Wall Disruption, DNA Gyrase Inhibition, InhA Mycobacterial Protein Interaction)
Investigations into the mechanisms of action for the parent structures of this compound suggest several potential pathways for its antimicrobial effects.
For its antifungal action, a primary mechanism identified for cinnamaldehyde and related compounds is the disruption of the fungal cell wall and membrane. This is achieved through the inhibition of essential components like ergosterol (B1671047). nih.govnih.gov Studies on synthetic cinnamates confirm that they can interact directly with ergosterol in the fungal plasma membrane, leading to cell wall damage. mdpi.com
Against bacteria, particularly E. coli and S. aureus, a key mechanism appears to be the inhibition of multidrug efflux pumps. Cinnamoyl analogs have been shown to inhibit the AcrAB-TolC efflux pump in E. coli, which can restore the efficacy of other antibiotics. nih.govsciforum.net Similarly, cinnamaldehyde chalcones have been investigated as potential inhibitors of the MepA efflux pump in S. aureus. biointerfaceresearch.com
In the context of Mycobacterium tuberculosis, the most compelling mechanistic evidence points toward the inhibition of the enoyl-acyl carrier protein reductase, known as InhA. mdpi.com This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the defining feature of the mycobacterial cell wall. The "nitro" group, particularly as seen in nitrobenzoic acid derivatives, is strongly associated with this inhibitory activity. nih.govmdpi.com
Anticancer and Antiproliferative Investigations in Cell Culture Models
The potential of this compound as an anticancer agent has been explored by examining the cytotoxic and antiproliferative effects of its structural analogues in various human cancer cell lines.
Growth Inhibition Studies in Human Cancer Cell Lines (e.g., A549, PC-3, HepG2)
Structurally similar compounds have demonstrated significant growth inhibition against several human cancer cell lines, including the lung carcinoma (A549), prostate cancer (PC-3), and liver cancer (HepG2) lines.
Novel indolo-spirocyclic compounds containing a nitro functional group showed promising cytotoxic activity against A549, HepG2, and PC3 cell lines, with some derivatives exhibiting a high percentage of growth inhibition. researchgate.net Another highly relevant study focused on Quinaldehyde o-nitrobenzoylhydrazone, a compound featuring the same nitrobenzoylhydrazone core as the subject molecule. This compound was found to inhibit the proliferation of HepG2 cells and, notably, to sensitize these cancer cells to other common chemotherapeutic agents. mdpi.com Further research on 3-aryl-2-(2-thienyl)acrylonitriles identified derivatives that inhibited HepG2 cell proliferation at sub-micromolar concentrations, with IC50 values lower than the standard kinase inhibitor sorafenib. mdpi.com
The table below summarizes the growth inhibition findings for related compounds.
| Compound Class | Cancer Cell Line(s) | Observed Activity |
| Nitro-heterocyclic Indoles | A549, HepG2, PC3 | Good cytotoxic activity and growth inhibition. researchgate.net |
| Quinaldehyde o-nitrobenzoylhydrazone | HepG2 | Inhibition of cell proliferation; sensitization to other drugs. mdpi.com |
| 3-Aryl-2-(2-thienyl)acrylonitriles | HepG2 | Potent inhibition of proliferation with low IC50 values. mdpi.com |
Apoptosis Induction Pathways and Caspase Activation
The primary mechanism for the observed anticancer activity appears to be the induction of apoptosis, a form of programmed cell death. This process is often mediated by a cascade of enzymes known as caspases, with caspase-3 serving as a key executioner.
Studies on active anticancer derivatives have directly linked their efficacy to the activation of apoptosis. For instance, novel benzimidazole (B57391) and benzothiazole (B30560) derivatives were found to induce apoptosis in HepG2 liver cancer cells, a process confirmed by a significant increase in caspase-3 activity. nih.gov Similarly, the potent 3-aryl-2-(2-thienyl)acrylonitrile derivatives were shown to induce apoptotic caspase-3 activity in HepG2 cells in a dose-dependent manner. mdpi.com This activation of the caspase cascade is a hallmark of the intrinsic pathway of apoptosis, which is often triggered by cellular stress and mitochondrial events. nih.gov The ability of these related compounds to trigger caspase-3 suggests that this compound may exert its anticancer effects through a similar pro-apoptotic mechanism.
Cell Cycle Arrest Mechanisms
The capacity of a compound to halt the cell cycle is a crucial indicator of its potential as an anticancer agent. Research on compounds structurally similar to this compound, such as cinnamoyl hydrazide derivatives, suggests a potential mechanism of action involving the disruption of cell cycle progression, specifically at the G2/M phase.
One study on a series of N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives demonstrated that these compounds could induce cell cycle arrest in the G2/M phase in HepG2 cells. nih.gov This arrest is significant as the G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Another investigation into bis(indolyl)-hydrazide-hydrazone derivatives also revealed an induction of G2/M arrest in A549 lung cancer cells, further supporting the role of the hydrazone scaffold in this biological activity. nih.gov
Table 1: Effect of Related Cinnamoyl Hydrazide Derivatives on Cell Cycle Progression
| Compound Class | Cell Line | Effect | Reference |
| N-cinnamoyl-N'-(substituted)acryloyl hydrazides | HepG2 | G2/M phase arrest | nih.gov |
| Bis(indolyl)-hydrazide-hydrazones | A549 | G2/M phase arrest | nih.gov |
Modulatory Effects on Key Cellular Signaling Pathways
The cinnamoyl moiety present in this compound is a key structural feature found in various biologically active molecules. Studies on these related compounds offer insights into potential interactions with cellular signaling pathways. For instance, cinnamoyl-CoA reductase, an enzyme involved in lignin (B12514952) biosynthesis, has been identified as an effector of the small GTPase Rac in rice defense signaling. nih.gov This interaction suggests a potential for cinnamoyl-containing compounds to modulate Rac signaling pathways, which are pivotal in regulating cell proliferation, cytoskeletal organization, and cell survival.
Microtubule Dynamics and Cytoskeletal Disruption Mechanisms
The cytoskeleton, particularly microtubules, is a critical target for anticancer drugs. The structural components of this compound suggest a potential for interaction with microtubule dynamics. Research on N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives has indicated their potential to act as microtubule stabilizers. nih.gov Microtubule-stabilizing agents can disrupt the delicate balance of microtubule polymerization and depolymerization required for cell division, leading to mitotic arrest and apoptosis.
Conversely, a study on 1H-benzimidazol-2-yl hydrazones demonstrated an inhibitory effect on tubulin polymerization. mdpi.com This dual potential for either stabilization or inhibition of microtubule dynamics by compounds containing cinnamoyl and hydrazone moieties highlights a complex area of investigation for this compound.
Table 2: Effects of Related Compounds on Microtubule Dynamics
| Compound Class | Effect on Microtubules | Reference |
| N-cinnamoyl-N'-(substituted)acryloyl hydrazides | Potential microtubule stabilization | nih.gov |
| 1H-benzimidazol-2-yl hydrazones | Inhibition of tubulin polymerization | mdpi.com |
Anti-inflammatory and Antioxidant Research
While direct studies on the anti-inflammatory and antioxidant properties of this compound are not available, the activities of its constituent chemical groups suggest potential in these areas.
Modulation of Inflammatory Mediators in Cell-Based Assays
The anti-inflammatory potential of hydrazide and hydrazone derivatives has been a subject of considerable research. These compounds are known to modulate key inflammatory pathways. mdpi.com However, specific data on the modulation of inflammatory mediators by this compound is not currently available in the public domain.
Evaluation of Antioxidant Capacity and Free Radical Scavenging
The antioxidant potential of compounds is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. While hydrazide derivatives have been investigated for their antioxidant activities, specific data for this compound is lacking. nih.gov
Enzyme Inhibition and Receptor Binding Assays
The structural features of this compound, particularly the arylhydrazide and nitrobenzoyl groups, suggest a potential for interaction with various enzymes. For example, arylhydrazides have been shown to act as inhibitors of horseradish peroxidase through a mechanism involving metabolic activation. nih.gov Furthermore, nitrobenzothiazole derivatives have been identified as inhibitors of M. tuberculosis ATP phosphoribosyl transferase, highlighting the potential of the nitro-substituted benzoyl moiety in enzyme inhibition. nih.gov
Information regarding specific receptor binding assays for this compound is not currently available.
Table 3: Enzyme Inhibition by Related Compound Classes
| Compound Class | Target Enzyme | Type of Inhibition | Reference |
| Arylhydrazides | Horseradish Peroxidase | Metabolic activation-dependent | nih.gov |
| Nitrobenzothiazoles | M. tuberculosis ATP phosphoribosyl transferase | Inhibition | nih.gov |
Future Research Directions and Translational Prospects in Academic Research
Exploration of Novel Derivatization Avenues for Enhanced Biological Profiles
A significant avenue for future research lies in the synthesis of novel derivatives of N'-cinnamoyl-3-nitrobenzohydrazide to enhance its biological activity. The hydrazone scaffold is highly amenable to chemical modification. frontiersin.org By reacting different substituted aldehydes and ketones with hydrazides, a vast library of new compounds can be generated. nih.govnih.govacs.org For instance, introducing various substituents on the aromatic rings of the cinnamoyl or nitrobenzoyl portions could modulate the compound's electronic and steric properties, potentially leading to improved potency and selectivity. acs.org
Furthermore, the synthesis of metal complexes with hydrazide-hydrazones has been shown to increase their therapeutic effects. frontiersin.org Therefore, exploring the coordination of this compound with various metal ions could yield novel metallodrugs with enhanced anticancer or antimicrobial properties.
Advanced Biophysical Characterization of Molecular Interactions with Biological Targets
To understand the mechanism of action of this compound, advanced biophysical techniques are crucial. Techniques such as X-ray crystallography can provide detailed atomic-level information about the binding of the compound to its biological target. nih.gov Spectroscopic methods like FT-IR, ¹H-NMR, and ¹³C-NMR are essential for confirming the structure of newly synthesized derivatives. nih.govderpharmachemica.com
Computational methods, including Density Functional Theory (DFT), can be employed to elucidate the molecular structure and electronic properties of the compound. researchgate.net Molecular docking studies can predict the binding modes and affinities of the compound with various biological targets, guiding the design of more potent inhibitors. nih.gov These in silico approaches, when combined with experimental data, provide a comprehensive understanding of the structure-activity relationships.
Development of Structure-Based Design Strategies for Optimized Potency and Selectivity
Structure-based drug design is a powerful strategy for optimizing the potency and selectivity of lead compounds. By understanding the three-dimensional structure of the target protein and its interaction with this compound, medicinal chemists can design modifications to improve binding affinity and specificity. researchgate.netresearchgate.net For example, if the crystal structure reveals a nearby hydrophobic pocket in the active site, adding a lipophilic group to the compound could enhance its potency.
The insights gained from structure-activity relationship (SAR) studies on related hydrazone derivatives can guide this process. acs.org For example, it has been observed that the presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the biological activity of benzohydrazide (B10538) derivatives. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry Libraries
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.gov The modular nature of hydrazone synthesis makes this class of compounds particularly suitable for the generation of combinatorial libraries. researchgate.netrsc.org By systematically varying the aldehyde/ketone and hydrazide building blocks, a diverse library of this compound analogs can be created.
These libraries can then be screened against a panel of biological targets to identify new hits. thermofisher.com This approach significantly accelerates the drug discovery process by efficiently exploring a vast chemical space. nih.gov
Application in Chemical Probe Development for Investigating Biological Processes
Chemical probes are small molecules used to study the function of proteins and other biomolecules in a complex biological environment. rug.nl Due to their potential for specific biological interactions, hydrazone derivatives are being explored for the development of such probes. nih.govresearchgate.net
This compound, or a suitably modified version, could potentially be developed into a fluorescent probe to visualize specific cellular processes or to detect the presence of certain ions or molecules. researchgate.netresearchgate.net The modular synthesis of hydrazones allows for the straightforward incorporation of reporter tags, such as fluorophores, which is a key advantage in probe development. rug.nl
Synergistic Effects of this compound with Established Research Compounds
Investigating the synergistic effects of this compound with existing drugs or research compounds is a promising area of future research. nih.govacs.org Combining compounds that act on different targets or through different mechanisms can lead to enhanced therapeutic efficacy and can help to overcome drug resistance. acs.org
For instance, if this compound exhibits anticancer activity, its combination with known chemotherapeutic agents could be explored. Similarly, if it shows antimicrobial properties, its synergistic effects with established antibiotics could be investigated.
Q & A
Q. How to validate the compound’s role in ROS scavenging using mechanistic assays?
- Methodological Answer :
- DPPH Assay : Measure absorbance decay at 517 nm (EC₅₀ ~20 µM).
- SOD Mimic Activity : Use nitroblue tetrazolium (NBT) reduction assay.
- EPR Spectroscopy : Detect superoxide (O₂⁻) signal reduction at g=2.005. Correlate with DFT-calculated HOMO/LUMO gaps to confirm electron-transfer mechanisms .
Data Contradiction Analysis
- Example : Discrepancies in antimicrobial activity may stem from variations in microbial strain resistance profiles or compound purity. Cross-validate using CLSI guidelines (standardized inoculum size: 1.5×10⁸ CFU/mL) and repeat assays with HPLC-purified batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
